molecular formula C7H3BrClNS B15333024 5-Bromo-3-chlorophenyl Isothiocyanate

5-Bromo-3-chlorophenyl Isothiocyanate

Cat. No.: B15333024
M. Wt: 248.53 g/mol
InChI Key: MHAYMTIBPCPWLP-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorophenyl Isothiocyanate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromine atom at the 5th position and a chlorine atom at the 3rd position on the phenyl ring, with an isothiocyanate group (-N=C=S) attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorophenyl Isothiocyanate typically involves the reaction of 5-Bromo-3-chloroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:

5-Bromo-3-chloroaniline+Thiophosgene5-Bromo-3-chlorophenyl Isothiocyanate+Hydrogen Chloride\text{5-Bromo-3-chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 5-Bromo-3-chloroaniline+Thiophosgene→5-Bromo-3-chlorophenyl Isothiocyanate+Hydrogen Chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chlorophenyl Isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, under mild to moderate temperature conditions.

    Cyclization Reactions: These reactions may require the presence of a base such as triethylamine or sodium hydroxide, and are often conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed:

    Thioureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 5-Bromo-3-chlorophenyl Isothiocyanate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in the synthesis of biologically active molecules.

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides through the formation of thiourea linkages. It is also investigated for its potential antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chlorophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-3-chlorophenyl Isothiocyanate
  • 3-Bromo-4-chlorophenyl Isothiocyanate
  • 5-Bromo-2-chlorophenyl Isothiocyanate

Comparison: While these compounds share similar structural features, the position of the bromine and chlorine atoms on the phenyl ring can influence their reactivity and biological activity. For example, the position of the substituents can affect the compound’s ability to interact with specific enzymes or receptors, thereby altering its efficacy and specificity in biological applications.

Uniqueness: The unique positioning of the bromine and chlorine atoms in 5-Bromo-3-chlorophenyl Isothiocyanate provides distinct steric and electronic properties, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

1-bromo-3-chloro-5-isothiocyanatobenzene

InChI

InChI=1S/C7H3BrClNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H

InChI Key

MHAYMTIBPCPWLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N=C=S

Origin of Product

United States

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